Cas no 2243569-36-8 (rel-1-[(1R,2S,4S)-1-(5,5-Dimethyl-1,3-dioxan-2-yl)-5-methylenebicyclo[2.2.2]oct-2-yl]-2-propanone)

rel-1-[(1R,2S,4S)-1-(5,5-Dimethyl-1,3-dioxan-2-yl)-5-methylenebicyclo[2.2.2]oct-2-yl]-2-propanone structure
2243569-36-8 structure
Product Name:rel-1-[(1R,2S,4S)-1-(5,5-Dimethyl-1,3-dioxan-2-yl)-5-methylenebicyclo[2.2.2]oct-2-yl]-2-propanone
CAS-nummer:2243569-36-8
MF:C18H28O3
MW:292.413125991821
CID:6627605
Update Time:2024-01-19

rel-1-[(1R,2S,4S)-1-(5,5-Dimethyl-1,3-dioxan-2-yl)-5-methylenebicyclo[2.2.2]oct-2-yl]-2-propanone Chemische en fysische eigenschappen

Naam en identificatie

    • rel-1-[(1R,2S,4S)-1-(5,5-Dimethyl-1,3-dioxan-2-yl)-5-methylenebicyclo[2.2.2]oct-2-yl]-2-propanone
    • Inchi: 1S/C18H28O3/c1-12-9-18(16-20-10-17(3,4)11-21-16)6-5-14(12)8-15(18)7-13(2)19/h14-16H,1,5-11H2,2-4H3/t14-,15+,18+/m0/s1
    • InChI-sleutel: QFLYGAMLMGTCGW-HDMKZQKVSA-N
    • LACHT: C([C@@H]1C[C@]2([H])CC[C@@]1(C1OCC(C)(C)CO1)CC2=C)C(=O)C

Experimentele eigenschappen

  • Dichtheid: 1.06±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Kookpunt: 379.0±37.0 °C(Predicted)
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